molecular formula C10H11BrClFO B14047453 1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene

1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene

Cat. No.: B14047453
M. Wt: 281.55 g/mol
InChI Key: SSEVZLALNJVNFO-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene is a halogenated aromatic compound with a bromopropyl chain at position 1, a chlorine substituent at position 4, and a fluoromethoxy group at position 2 on the benzene ring. This compound is structurally complex due to its multi-substituted aromatic system and brominated alkyl side chain. It serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting cardiovascular diseases, such as Parogrelil hydrochloride, which treats intermittent claudication .

Properties

Molecular Formula

C10H11BrClFO

Molecular Weight

281.55 g/mol

IUPAC Name

1-(3-bromopropyl)-4-chloro-2-(fluoromethoxy)benzene

InChI

InChI=1S/C10H11BrClFO/c11-5-1-2-8-3-4-9(12)6-10(8)14-7-13/h3-4,6H,1-2,5,7H2

InChI Key

SSEVZLALNJVNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCF)CCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene typically involves the halogenation of a benzene derivative. One common method is the bromination of 4-chloro-2-(fluoromethoxy)benzene using bromopropane in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.

    Oxidation: Products include alcohols, aldehydes, or ketones.

    Reduction: Products include alkanes or partially reduced intermediates.

Scientific Research Applications

1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The compound may undergo metabolic transformations, leading to the formation of active intermediates that exert biological effects.

Comparison with Similar Compounds

Key Attributes:

  • Molecular Formula : C₁₀H₁₀BrClFO
  • Functional Groups : Bromopropyl (–CH₂CH₂CH₂Br), chloro (–Cl), fluoromethoxy (–OCH₂F).
  • Applications : Precursor in drug synthesis, electrophilic substitution reactions.

Comparison with Structurally Similar Compounds

1-(3-Bromopropyl)-4-chlorobenzene (2g)

  • Structure : Lacks the fluoromethoxy group at position 2.
  • Synthesis : Synthesized via photoredox catalysis in one step (39% yield) with isomer formation (33%), a significant improvement over traditional four-step methods .
  • Applications : Direct precursor to Parogrelil hydrochloride.

1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene

  • Structure : Difluoromethoxy (–OCF₂H) at position 4 and chlorine at position 3.
  • Properties :
    • Molecular weight: 299.54 g/mol
    • Boiling point: 294.3±35.0 °C (predicted)
    • Density: 1.503 g/cm³ (predicted) .
  • Key Difference : The difluoromethoxy group enhances electronegativity and metabolic stability compared to fluoromethoxy.

1-Bromo-4-propylbenzene

  • Structure : Simpler substituents (propyl and bromine).
  • Properties :
    • Boiling point: 225°C
    • Density: 1.286 g/cm³ .
  • Synthetic Utility : Used in coupling reactions (e.g., with n-BuLi in THF) but lacks the functional diversity of the target compound .

1-(3-Bromopropyl)-2-chlorobenzene

  • Structure : Chlorine at position 2 instead of 4.
  • Synthesis: Achieved in 93% yield via bromination of 3-(2-chlorophenyl)-propanol, highlighting positional isomer challenges .

Data Table: Comparative Analysis

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Density (g/cm³) Key Applications
1-(3-Bromopropyl)-4-chloro-2-(fluoromethoxy)benzene C₁₀H₁₀BrClFO –Br, –Cl, –OCH₂F Not reported Not reported Pharmaceutical intermediates
1-(3-Bromopropyl)-4-chlorobenzene (2g) C₉H₁₀BrCl –Br, –Cl Not reported Not reported Parogrelil synthesis
1-(3-Bromopropyl)-3-chloro-4-(difluoromethoxy)benzene C₁₀H₁₀BrClF₂O –Br, –Cl, –OCF₂H 294.3±35.0 1.503 Drug development
1-Bromo-4-propylbenzene C₉H₁₁Br –Br, –CH₂CH₂CH₃ 225 1.286 Organic synthesis

Research Findings and Functional Group Impact

Electrophilic Substitution Reactivity

  • The fluoromethoxy group (–OCH₂F) in the target compound is electron-withdrawing, directing electrophilic attacks to meta positions. This contrasts with electron-donating groups like methoxy (–OCH₃), which favor para/ortho chlorination .
  • Halogenated analogs (e.g., –Cl, –Br) increase molecular polarity, enhancing binding affinity in drug-receptor interactions.

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